molecular formula C25H28N4O3S B2828767 N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 866847-79-2

N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2828767
CAS No.: 866847-79-2
M. Wt: 464.58
InChI Key: SSZJXPHBTUIGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hexahydropyrido[4,3-d]pyrimidin-4-one core substituted with a 2-methoxybenzyl group at position 6 and a thioacetamide moiety linked to a 3,5-dimethylphenyl group at position 2. The pyridopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-16-10-17(2)12-19(11-16)26-23(30)15-33-25-27-21-8-9-29(14-20(21)24(31)28-25)13-18-6-4-5-7-22(18)32-3/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZJXPHBTUIGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Hexahydropyrido[4,3-d]pyrimidinone - 6-(2-Methoxybenzyl)
- 2-(Thioacetamide)-N-(3,5-dimethylphenyl)
Not Provided Not Provided Not Provided Not Provided N/A
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24) Pyrido-thieno-pyrimidinone - 7-Methyl
- 2-Phenylamino
- 3-Acetamide
369.44 143–145 73 IR: 3,390 (NH), 1,730 (C=O); <sup>1</sup>H-NMR: δ 2.10 (COCH3), 7.37–7.47 (Ar-H) [1]
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Dihydropyrimidinone - 4-Methyl
- 2-(Thioacetamide)-N-benzyl
Not Provided 196–198 66 <sup>1</sup>H-NMR: δ 12.50 (NH), 7.27–7.60 (Ar-H), 4.01 (NHCH2Ph) [6]
N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (12) Thieno-pyrimidinone - 5-(4-Methoxyphenyl)
- 4-Phenoxy
- N-Acetamide
392.0 160–161 58 <sup>1</sup>H-NMR: δ 2.03 (CH3), 3.77 (OCH3), 7.96–8.62 (Ar-H, pyrimidine) [8]
3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone (CAS 763139-06-6) Quinazolinone - 3-(4-Ethoxyphenyl)
- 2-((4-Fluorobenzyl)thio
Not Provided Not Provided Not Provided Not Provided [11]

Key Observations

Core Heterocycles: The target compound’s pyridopyrimidinone core is distinct from thieno-pyrimidinones () and quinazolinones (). Quinazolinones () lack the fused pyridine ring, reducing planarity and altering π-π stacking interactions .

Substituent Effects: The 2-methoxybenzyl group in the target compound may enhance metabolic stability compared to the 4-fluorobenzyl group in CAS 763139-06-6 .

Synthetic Routes: Compound 24 () was synthesized via acetylation of a pyrido-thieno-pyrimidinone precursor, while compound 5.12 () used alkylation of a dihydropyrimidin-thiol with chloroacetamide. The target compound likely follows a similar alkylation strategy .

Physicochemical Properties :

  • Melting points vary significantly: compound 5.12 (196°C) has higher crystallinity than compound 24 (143°C), possibly due to stronger intermolecular hydrogen bonds from the benzyl group .
  • Yields for acetamide derivatives range from 58% () to 73% (), suggesting reaction efficiency depends on substituent electronics and steric factors.

Computational Insights

AutoDock Vina () and AutoDock4 () are widely used to predict binding modes of pyrimidinone derivatives. For example, the thioacetamide group in the target compound may act as a hydrogen-bond donor to kinase ATP pockets, analogous to the acetamide in compound 24 . The 2-methoxybenzyl substituent could occupy hydrophobic regions, similar to the 4-methoxyphenyl group in compound 12 .

Q & A

Q. Table 1: Structural analogs and activity trends

Analog SubstituentIC50 (µM)TargetReference
4-Methoxyphenyl0.45Kinase A
3,5-Dichlorophenyl1.20Kinase B
2-Trifluoromethylphenyl0.78Kinase A/B

Advanced: What methodologies are recommended for studying target interactions and pharmacodynamics?

Answer:

  • In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure KD values .
  • Cellular target engagement : Use pull-down assays with biotinylated probes and Western blotting .
  • In vivo pharmacokinetics : Radiolabel the compound (³H/¹⁴C) for tissue distribution studies in rodent models .

Advanced: How to design SAR studies to identify critical functional groups?

Answer:

  • Step 1 : Synthesize analogs with single-point mutations (e.g., replace methoxy with ethoxy or halogens ).
  • Step 2 : Test in parallel assays (e.g., cytotoxicity, enzyme inhibition).
  • Step 3 : Use QSAR models to correlate substituent properties (logP, Hammett constants) with activity .

Advanced: What analytical approaches validate target engagement in cellular models?

Answer:

  • CRISPR-Cas9 knockout : Confirm activity loss in target-deficient cells .
  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stability shifts after compound treatment .
  • Immunoprecipitation-MS : Identify co-precipitating proteins to detect off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.